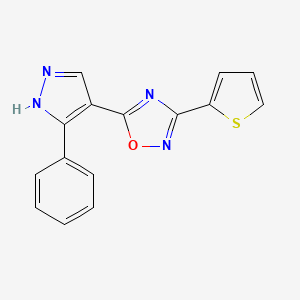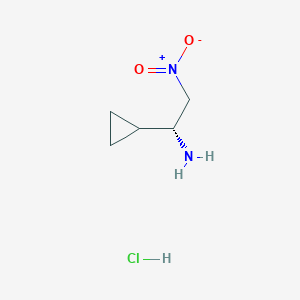
4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an iodine atom at the 4-position, a methyl group at the 1-position, and a carbohydrazide group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-diketones or other suitable precursors.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide.
Carbohydrazide Formation: The carbohydrazide group can be introduced through the reaction of the pyrazole derivative with hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Deiodinated pyrazole derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbohydrazide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1-methyl-1H-pyrazole-5-carbonitrile: Similar structure but with a nitrile group instead of a carbohydrazide.
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbohydrazide.
1-Methyl-3,5-diiodo-1H-pyrazole: Contains additional iodine atoms at different positions.
Uniqueness: 4-Iodo-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts specific chemical reactivity and biological activity not found in its analogs .
Eigenschaften
IUPAC Name |
4-iodo-2-methylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKLQHHMLEPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-[butyl(methyl)amino]propanoate](/img/structure/B2552666.png)
![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)

![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)



![ethyl 4-(2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2552678.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pent-4-enamide](/img/structure/B2552681.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)
